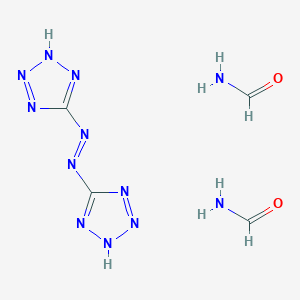
(E)-bis(2H-tetrazol-5-yl)diazene;formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-bis(2H-tetrazol-5-yl)diazene;formamide is a compound that belongs to the class of diazene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-bis(2H-tetrazol-5-yl)diazene;formamide typically involves the reaction of tetrazole derivatives with diazene compounds under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-bis(2H-tetrazol-5-yl)diazene;formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The tetrazole rings can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while reduction could produce amines or other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.
Mecanismo De Acción
The mechanism of action of (E)-bis(2H-tetrazol-5-yl)diazene;formamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, DNA binding, and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-bis(2H-tetrazol-5-yl)diazene: A closely related compound with similar chemical properties.
Tetrazole derivatives: Compounds containing the tetrazole ring, known for their diverse applications.
Diazene derivatives: Compounds with the diazene functional group, used in various chemical reactions.
Uniqueness
(E)-bis(2H-tetrazol-5-yl)diazene;formamide is unique due to its specific combination of tetrazole and diazene functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C4H8N12O2 |
|---|---|
Peso molecular |
256.19 g/mol |
Nombre IUPAC |
(E)-bis(2H-tetrazol-5-yl)diazene;formamide |
InChI |
InChI=1S/C2H2N10.2CH3NO/c3(1-5-9-10-6-1)4-2-7-11-12-8-2;2*2-1-3/h(H,5,6,9,10)(H,7,8,11,12);2*1H,(H2,2,3)/b4-3+;; |
Clave InChI |
DHLHEFFDGRHJAZ-CZEFNJPISA-N |
SMILES isomérico |
C(=O)N.C(=O)N.C1(=NNN=N1)/N=N/C2=NNN=N2 |
SMILES canónico |
C(=O)N.C(=O)N.C1(=NNN=N1)N=NC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


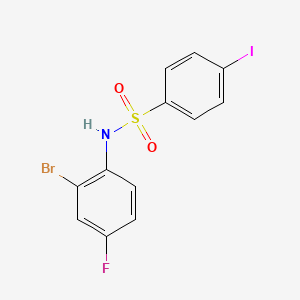
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
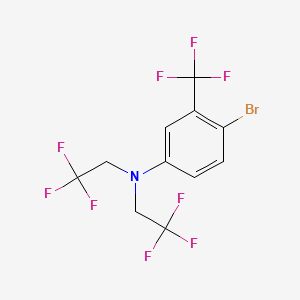
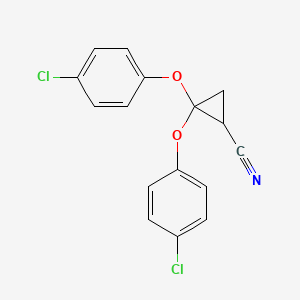
![4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine](/img/structure/B14224682.png)
propanedioate](/img/structure/B14224684.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
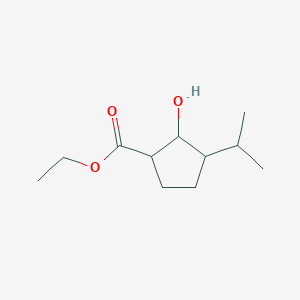
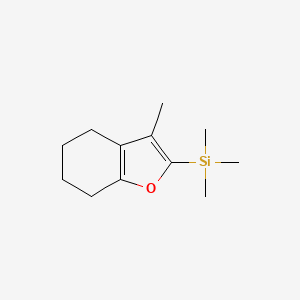

![6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14224708.png)

